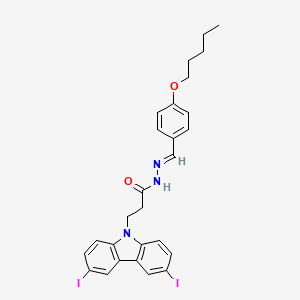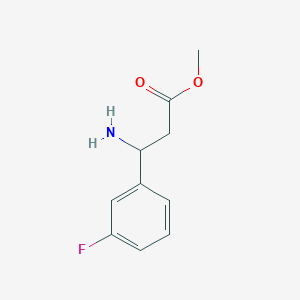
5,5'-Methylenebis(4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) est un composé organique complexe appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons composée de quatre atomes de carbone et d’un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la réaction de la 2-aminopyridine avec le formaldéhyde pour former un intermédiaire, qui est ensuite réagi avec l’acétoacétate d’éthyle en milieu acide pour obtenir le produit final . La réaction est généralement effectuée dans l’éthanol comme solvant, le mélange étant porté à reflux pendant plusieurs heures pour assurer la réaction complète.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de production. En outre, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants forts comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l’hydrure de lithium et d’aluminium, conduisant à la formation de dérivés alcooliques.
Substitution : Les groupes éthoxycarbonyl peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs comme le méthylate de sodium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Principaux produits
Oxydation : Acides carboxyliques correspondants.
Réduction : Dérivés alcooliques.
Substitution : Divers dérivés pyrroliques substitués.
Applications De Recherche Scientifique
L’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) a plusieurs applications en recherche scientifique :
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales et de sa réactivité uniques.
Industrie : Utilisé dans la production de colorants, de pigments et d’autres produits chimiques de spécialité.
Mécanisme D'action
Le mécanisme d’action de l’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène et d’autres interactions avec les molécules biologiques, inhibant ou modulant potentiellement leur activité. Par exemple, son activité antimicrobienne peut être due à sa capacité à perturber les parois cellulaires bactériennes ou à interférer avec des enzymes essentielles .
Comparaison Avec Des Composés Similaires
Composés similaires
5,5'-méthylènebis(2-hydroxybenzaldéhyde) : Un autre composé avec un pont méthylène, connu pour son utilisation dans la synthèse de polymères de coordination.
5,5'-méthylènebis(thiazol-2-amine) : Utilisé dans la synthèse de dérivés de bis-hétéroarylaminométhylnaphtquinone.
Unicité
L’acide 5,5’-méthylènebis(4-(éthoxycarbonyl)-3-méthyl-1H-pyrrole-2-carboxylique) est unique en raison de ses groupes fonctionnels éthoxycarbonyl et acide carboxylique doubles, qui offrent une plateforme polyvalente pour diverses modifications chimiques et applications. Sa capacité à subir de multiples types de réactions et ses activités biologiques potentielles en font un composé précieux en recherche et dans l’industrie.
Propriétés
Numéro CAS |
6305-92-6 |
|---|---|
Formule moléculaire |
C19H22N2O8 |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
5-[(5-carboxy-3-ethoxycarbonyl-4-methyl-1H-pyrrol-2-yl)methyl]-4-ethoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C19H22N2O8/c1-5-28-18(26)12-8(3)14(16(22)23)20-10(12)7-11-13(19(27)29-6-2)9(4)15(21-11)17(24)25/h20-21H,5-7H2,1-4H3,(H,22,23)(H,24,25) |
Clé InChI |
XGDNUJGQQURYIW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C1C)C(=O)O)CC2=C(C(=C(N2)C(=O)O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12051991.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![Dimethyl 3-(4-methoxybenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate](/img/structure/B12052023.png)

![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)




